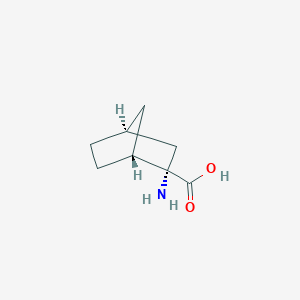
3-(Aminomethyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)pentanoic acid is an organic compound with the molecular formula C6H13NO2. It is a derivative of pentanoic acid, where an aminomethyl group is attached to the third carbon atom of the pentanoic acid chain. This compound is of interest due to its structural similarity to gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromopentanoic acid with ammonia or an amine to introduce the aminomethyl group. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.
Another method involves the reduction of 3-(Nitromethyl)pentanoic acid using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
科学的研究の応用
3-(Aminomethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role as a neurotransmitter analog and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3-(Aminomethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. Due to its structural similarity to gamma-aminobutyric acid (GABA), it may interact with GABA receptors in the central nervous system, potentially modulating neurotransmission. This interaction can influence various physiological processes, including mood regulation, anxiety, and seizure activity.
類似化合物との比較
Similar Compounds
Gamma-aminobutyric acid (GABA): A neurotransmitter with a similar structure, involved in inhibitory neurotransmission.
Pregabalin: A derivative of 3-(Aminomethyl)pentanoic acid, used as an anticonvulsant and for the treatment of neuropathic pain.
Gabapentin: Another analog of GABA, used to treat epilepsy and neuropathic pain.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to interact with GABA receptors and its potential therapeutic applications make it a compound of significant interest in both research and industry.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
3-(aminomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-5(4-7)3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
InChIキー |
MVIPFBVXMASPHV-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


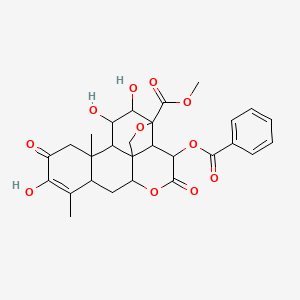
![tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B12090258.png)
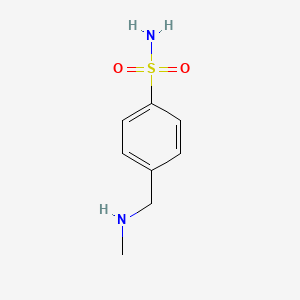
![Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate](/img/structure/B12090276.png)


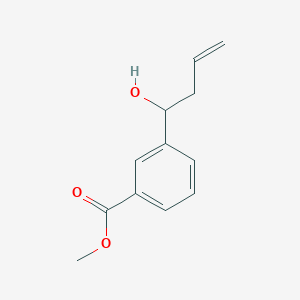
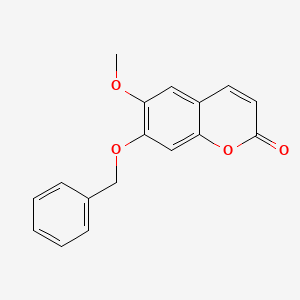
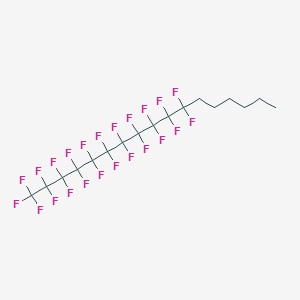
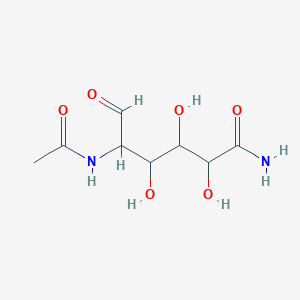
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)
